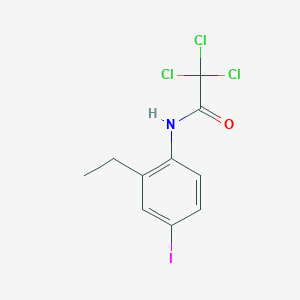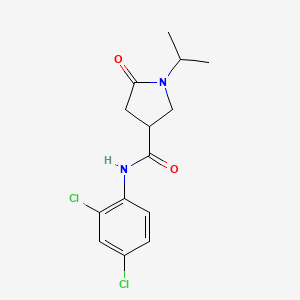![molecular formula C13H18N2O4S B4109935 2-ethyl-1-[(3-nitrophenyl)sulfonyl]piperidine](/img/structure/B4109935.png)
2-ethyl-1-[(3-nitrophenyl)sulfonyl]piperidine
Übersicht
Beschreibung
2-ethyl-1-[(3-nitrophenyl)sulfonyl]piperidine, commonly referred to as NPPB, is a chemical compound that has been extensively studied for its role in various scientific applications. NPPB is a potent inhibitor of chloride channels and has been found to have a wide range of biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of NPPB involves the inhibition of chloride channels by binding to the extracellular portion of the channel. NPPB has been found to inhibit both voltage-gated and ligand-gated chloride channels. The inhibition of chloride channels by NPPB leads to a decrease in chloride ion influx, which can result in a variety of physiological effects.
Biochemical and Physiological Effects:
NPPB has been found to have a wide range of biochemical and physiological effects. Inhibition of chloride channels by NPPB has been shown to result in smooth muscle relaxation, inhibition of cell proliferation, and reduction of inflammatory responses. NPPB has also been found to inhibit the activity of the cystic fibrosis transmembrane conductance regulator (CFTR), a chloride channel that is mutated in cystic fibrosis patients.
Vorteile Und Einschränkungen Für Laborexperimente
NPPB has several advantages as a research tool. It is a potent and selective inhibitor of chloride channels, making it a useful tool for studying the physiological role of chloride channels. NPPB is also relatively stable and can be easily synthesized in the laboratory. However, there are also limitations to the use of NPPB in lab experiments. NPPB can be toxic at high concentrations and has been found to have off-target effects on other ion channels.
Zukünftige Richtungen
For the study of NPPB include the development of more potent and selective chloride channel inhibitors and the study of the physiological role of chloride channels in various cell types and tissues.
Wissenschaftliche Forschungsanwendungen
NPPB has been extensively studied for its role in various scientific applications. One of its main applications is as a chloride channel inhibitor. Chloride channels play a crucial role in various physiological processes such as cell volume regulation, neuronal excitability, and acid-base balance. NPPB has been found to inhibit chloride channels in a variety of cell types, including smooth muscle cells, epithelial cells, and neurons.
Eigenschaften
IUPAC Name |
2-ethyl-1-(3-nitrophenyl)sulfonylpiperidine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O4S/c1-2-11-6-3-4-9-14(11)20(18,19)13-8-5-7-12(10-13)15(16)17/h5,7-8,10-11H,2-4,6,9H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPRXXFMHIWLUIJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCCCN1S(=O)(=O)C2=CC=CC(=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-{1-[1-(3-methoxypropanoyl)-4-piperidinyl]-1H-pyrazol-5-yl}-3-methylbutanamide](/img/structure/B4109861.png)


![5-[4-(3-bromobenzoyl)-1-piperazinyl]-2-nitro-N-(tetrahydro-2-furanylmethyl)aniline](/img/structure/B4109911.png)
![N-{[4-allyl-5-({2-[(4-ethoxyphenyl)amino]-2-oxoethyl}thio)-4H-1,2,4-triazol-3-yl]methyl}-4-chlorobenzamide](/img/structure/B4109914.png)
![ethyl 4-(3-cyclopropyl-4-{2-[(4-ethoxyphenyl)amino]-2-oxoethyl}-5-oxo-2-thioxo-1-imidazolidinyl)benzoate](/img/structure/B4109927.png)
![3-[5-(2-bromo-4-methylphenyl)-2-furyl]-2-(4-nitrophenyl)acrylonitrile](/img/structure/B4109932.png)
![2-(1,3-benzothiazol-2-ylthio)-N-[2-(4-morpholinyl)phenyl]acetamide](/img/structure/B4109938.png)



![N-{[4-allyl-5-({2-[(2-methoxyphenyl)amino]-2-oxoethyl}thio)-4H-1,2,4-triazol-3-yl]methyl}-2-fluorobenzamide](/img/structure/B4109959.png)
